Product packaging for 1-Diphenylmethyl-4-nitrosopiperazine(Cat. No.:CAS No. 1698-25-5)

1-Diphenylmethyl-4-nitrosopiperazine

Cat. No.: B155423
CAS No.: 1698-25-5
M. Wt: 281.35 g/mol
InChI Key: JRCPMCWNPCUSKS-UHFFFAOYSA-N
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Description

Contextual Significance in Organic and Medicinal Chemistry Research

In the field of organic chemistry, 1-Diphenylmethyl-4-nitrosopiperazine serves as a valuable synthetic intermediate. The presence of the nitroso group, a versatile functional group, allows for a variety of chemical transformations. Researchers have explored its use as a precursor for the synthesis of more complex molecules, leveraging the reactivity of the nitroso moiety.

From a medicinal chemistry perspective, the interest in this compound stems from the broader study of N-nitrosamines and piperazine-containing compounds. Piperazine (B1678402) and its derivatives are scaffolds found in numerous biologically active molecules. Furthermore, the nitroso group's ability to interact with biological macromolecules has led to investigations into the potential pharmacological activities of this compound. Preliminary studies have suggested that it may possess antimicrobial and anticancer properties, driving further research into its mechanism of action and potential therapeutic applications.

Historical Perspective of Research on N-Nitrosopiperazine Chemical Entities

The scientific inquiry into N-nitrosamines, the class of compounds to which this compound belongs, has a significant history rooted in toxicology and cancer research. The carcinogenic potential of N-nitrosamines was first brought to light in the mid-1950s when researchers John Barnes and Peter Magee discovered that dimethylnitrosamine could induce liver tumors in rats. wikipedia.org This seminal finding sparked decades of research into the carcinogenicity of this class of compounds, with subsequent studies revealing that a large percentage of tested nitrosamines were carcinogenic in various animal models. wikipedia.org

The focus on N-nitrosopiperazines specifically intensified as piperazine became widely used as an anthelmintic drug. nih.gov Concerns arose about the potential for in vivo nitrosation of piperazine, leading to the formation of N-nitrosopiperazines within the body. nih.gov This led to numerous studies investigating the mutagenic and carcinogenic properties of various N-nitrosopiperazine derivatives. nih.govnih.govnih.gov More recently, the detection of nitrosamine (B1359907) impurities in some pharmaceutical drugs has led to increased regulatory scrutiny and a renewed interest in the analytical methods for their detection and the understanding of their formation pathways. lgcstandards.com This historical context of N-nitrosamines as potent carcinogens and potential contaminants underscores the importance of studying specific derivatives like this compound.

Overview of Current Research Trajectories Pertaining to this compound

Current research involving this compound is proceeding along several key trajectories:

Exploration of Biological Activity: A significant area of contemporary research is the investigation of the potential antimicrobial and anticancer properties of this compound. Studies are focused on elucidating the mechanisms by which this compound may inhibit the growth of pathogens or induce apoptosis in cancer cells. This research is often driven by the need for novel therapeutic agents to combat drug-resistant microbes and aggressive cancers. A related chlorinated analog, 1-((4-Chlorophenyl)(phenyl)methyl)-4-nitrosopiperazine, has also been investigated for its potential antibacterial and antifungal properties. pharmaffiliates.com

Synthetic Applications: Organic chemists continue to explore the utility of this compound as a synthetic building block. Its reactivity is being harnessed to create more complex and potentially bioactive molecules. The development of more efficient and selective methods for its synthesis and subsequent chemical transformations is also an active area of investigation.

Analytical Method Development: Given the concerns surrounding nitrosamine impurities in pharmaceuticals, there is a growing emphasis on the development of highly sensitive and specific analytical methods for the detection and quantification of compounds like this compound. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are being refined to detect trace amounts of this compound in various matrices. nih.gov

Impurity Profiling and Formation Studies: Research is also directed towards understanding the potential for this compound to be formed as an impurity during the synthesis or degradation of other pharmaceutical compounds. nih.gov A case study has shown that it can be formed from 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine through exposure to ozone or light and air in the presence of a sensitizer. nih.gov

Detailed Research Findings

Synthesis and Characterization

The most common laboratory synthesis of this compound is a two-step process. The first step involves the formation of 1-diphenylmethylpiperazine, followed by the nitrosation of the secondary amine.

StepReactantsReagents/ConditionsProduct
1. DiphenylmethylationPiperazine, Diphenylmethyl chlorideBasic conditions1-Diphenylmethylpiperazine
2. Nitrosation1-DiphenylmethylpiperazineSodium nitrite (B80452), Hydrochloric acid, 0-5 °CThis compound

Table 1: Synthesis of this compound

The compound has been characterized using various analytical techniques. Mass spectrometry data reveals characteristic major peaks at m/e 251 and 167. nih.gov

Analytical TechniqueObserved DataReference
Gas Chromatography-Mass Spectrometry (GC-MS)Major peaks at m/e 251 and 167 nih.gov
Methane (B114726) Chemical Ionization Mass Spectrometry (CI-MS)Quasi-molecular ion at m/e 282 nih.gov

Table 2: Mass Spectrometry Data for this compound

Chemical Reactions

This compound can undergo several types of chemical reactions, making it a versatile intermediate in organic synthesis.

Reaction TypeDescription
Oxidation The nitroso group can be oxidized to a nitro group.
Reduction The nitroso group can be reduced to an amino group.
Substitution The piperazine ring can undergo substitution reactions.

Table 3: Chemical Reactivity of this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O B155423 1-Diphenylmethyl-4-nitrosopiperazine CAS No. 1698-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-4-nitrosopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCPMCWNPCUSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168750
Record name 1-Diphenylmethyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698-25-5
Record name 1-Diphenylmethyl-4-nitrosopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Diphenylmethyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 Diphenylmethyl 4 Nitrosopiperazine

Established Synthetic Pathways for 1-Diphenylmethyl-4-nitrosopiperazine

The synthesis of this compound is primarily achieved through the nitrosation of its precursor, 1-Diphenylmethylpiperazine. This process involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the piperazine (B1678402) ring.

The most widely documented method for synthesizing this compound involves the direct nitrosation of 1-Diphenylmethylpiperazine. This reaction targets the secondary amine within the piperazine ring, converting it into an N-nitrosamine.

The selection of an appropriate nitrosating agent and the careful control of reaction conditions are crucial for the successful synthesis of this compound. The most common nitrosating agent employed for this transformation is nitrous acid (HNO₂), which is typically generated in situ from an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl).

The reaction is generally performed at low temperatures, typically between 0 and 5°C, to prevent the decomposition of nitrous acid and to minimize the formation of byproducts. The pH of the reaction medium is a critical parameter, with the optimal range for nitrosation being pH 3–4. Within this pH range, the concentration of the active nitrosating species is maximized. Deviations from this optimal pH can lead to undesirable side reactions. At a pH below 2, nitrous acid may decompose rapidly, potentially causing over-oxidation, while at a pH above 5, the concentration of the less reactive nitrite ion (NO₂⁻) increases, reducing the efficiency of the nitrosation process.

Nitrosating Agent SystemTypical ConditionsRole of Components
Sodium Nitrite (NaNO₂) / Hydrochloric Acid (HCl)0–5°C, pH 3-4NaNO₂ is the source of the nitrite ion, which is protonated by HCl to form the active nitrosating agent, nitrous acid (HNO₂).

To enhance the yield and purity of the final product, several optimization strategies can be implemented. Stoichiometric control of the reactants is essential to prevent side reactions. For instance, using an excess of the diphenylmethylating agent during the precursor synthesis can lead to the formation of 1,4-didiphenylmethylpiperazine, an impurity that can be difficult to remove.

Post-reaction purification is critical for obtaining high-purity this compound. Common purification techniques include:

Recrystallization : This is a widely used method for purifying the crude product. A solvent system of ethanol (B145695) and water, typically in a 3:1 volume ratio, has been shown to yield crystals with high purity.

Chromatography : For applications requiring exceptionally high purity (>99.9%), column chromatography using silica (B1680970) gel as the stationary phase is employed. A common mobile phase for this separation is a mixture of ethyl acetate (B1210297) and hexane.

The key precursor for the synthesis of this compound is 1-Diphenylmethylpiperazine, also known as benzhydrylpiperazine. wikipedia.org This intermediate is typically synthesized through the N-alkylation of piperazine with a diphenylmethyl halide.

A common laboratory-scale synthesis involves reacting piperazine with diphenylmethyl chloride in a 1:1 molar ratio. The reaction is carried out under basic conditions to neutralize the hydrogen chloride formed and to ensure mono-substitution on the piperazine ring. Another method involves heating a mixture of diphenylmethyl bromide, an excess of piperazine, potassium iodide, and sodium carbonate in a solvent like toluene. prepchem.com After the reaction is complete, the crude product is typically purified by chromatography. prepchem.com

ReactantsReagents/SolventsConditionsProduct
Piperazine, Diphenylmethyl chlorideBasic conditions---1-Diphenylmethylpiperazine
Piperazine, Diphenylmethyl bromidePotassium iodide, Sodium carbonate, TolueneReflux1-Diphenylmethylpiperazine prepchem.com

Nitrosation Reactions of 1-Diphenylmethylpiperazine Precursors

Investigations into the Reactivity and Transformations of this compound

The chemical reactivity of this compound is largely dictated by the N-nitroso functional group. This group can undergo various transformations, most notably oxidation and reduction reactions, which allow for the synthesis of other complex molecules.

The N-nitroso group is chemically versatile and can be either oxidized to a nitro group (-NO₂) or reduced to a hydrazine (B178648) or an amine.

Reduction: The reduction of N-nitrosamines is a well-established transformation. Various reducing agents can be employed to convert the N-nitroso group into a primary amine or a hydrazine. For example, catalytic hydrogenation or reagents like lithium aluminum hydride are commonly used for this purpose. The reduction of N-nitroso compounds can also be achieved using sodium hydrosulfite, which typically yields the corresponding hydrazine. umich.edu In the context of this compound, reduction would yield 1-amino-4-diphenylmethylpiperazine. Further reduction can lead to the formation of the parent amine, 1-diphenylmethylpiperazine.

Oxidation: The N-nitroso group can be oxidized to the corresponding N-nitro functionality. This transformation typically requires strong oxidizing agents. For instance, peroxy acids like peroxytrifluoroacetic acid are known to oxidize nitrosamines to nitramines. mit.edu The oxidation of this compound would result in the formation of 1-Diphenylmethyl-4-nitropiperazine. Another study demonstrated that exposing a related compound in methylene (B1212753) chloride to ozone at -78°C resulted in the formation of the corresponding nitrosamine (B1359907), indicating the potential for oxidative pathways in its formation under certain conditions. nih.gov

TransformationReagent/ConditionProduct
Reduction General reducing agents1-Amino-4-diphenylmethylpiperazine or 1-Diphenylmethylpiperazine umich.edu
Oxidation Strong oxidizing agents (e.g., peroxy acids)1-Diphenylmethyl-4-nitropiperazine mit.edu

Nucleophilic and Electrophilic Substitution Reactions on the Piperazine Ring System

The piperazine ring of this compound, influenced by the electronic properties of the diphenylmethyl and nitroso substituents, is susceptible to both nucleophilic and electrophilic substitution reactions. However, the presence of the electron-withdrawing nitroso group generally deactivates the ring towards electrophilic attack, while potentially activating it for nucleophilic substitution, particularly at positions ortho or para to the nitroso group if a suitable leaving group were present.

Electrophilic Substitution:

While the piperazine ring itself is deactivated, the bulky diphenylmethyl group can sterically hinder direct reactions on the ring. Electrophilic substitution is more likely to occur on the phenyl rings of the diphenylmethyl group. The piperazine nitrogen atoms, despite the deactivating effect of the nitroso group, still possess lone pairs of electrons and can react with strong electrophiles. Common electrophiles for such reactions include alkyl halides and acyl chlorides.

Table 1: Examples of Electrophilic Substitution Reactions

Electrophile Reagent Example Potential Product Reaction Conditions
Alkylating Agent Methyl Iodide (CH₃I) 1-Diphenylmethyl-4-nitroso-1-methylpiperazinium iodide Typically in an aprotic solvent
Acylating Agent Acetyl Chloride (CH₃COCl) 1-Diphenylmethyl-4-nitroso-1-acetylpiperazinium chloride Anhydrous conditions, often with a non-nucleophilic base

Nucleophilic Substitution:

Nucleophilic substitution reactions directly on the nitrosopiperazine ring are less common and would typically require the presence of a good leaving group on the ring, which is not inherent to the structure of this compound. The primary synthetic route to this compound itself involves a nucleophilic substitution of piperazine on diphenylmethyl chloride, followed by nitrosation.

Degradation Pathways of this compound

This compound can degrade under various conditions, including exposure to ozone, light, and heat. These degradation pathways are crucial to understand for the storage and handling of the compound.

Ozonolysis:

Exposure of precursor compounds to ozone has been shown to result in the formation of this compound, suggesting that ozonolysis of related structures can lead to this nitrosamine. nih.gov The mechanism of nitrosamine formation during ozonation can be complex, potentially involving intermediates such as hydroxylamine (B1172632) and dinitrogen tetroxide. acs.orgnih.gov While the primary reaction of ozone with unsaturated compounds is well-known, its interaction with saturated amines can also lead to the formation of nitrosamines.

Photodegradation:

Exposure to light, particularly in the presence of a photosensitizer like methylene blue, can promote the formation of this compound from its parent amine, indicating a potential degradation pathway for the parent amine and a formation pathway for the nitrosamine. nih.gov N-nitrosopiperazines, in general, are known to degrade slowly upon exposure to UV light. nih.gov The photodegradation of nitrosamines can proceed through the homolytic cleavage of the N-N bond.

Thermal Degradation:

Studies on the related compound, N-nitrosopiperazine, have shown that it is thermally stable up to 150°C. nih.gov However, at higher temperatures, thermal decomposition can occur. The stability of this compound is expected to be influenced by the bulky diphenylmethyl group.

Mechanistic Studies of this compound Formation (e.g., Singlet Oxygen Mechanism, Nitrosative Dealkylation)

The formation of this compound can occur through various mechanisms, with the singlet oxygen mechanism and nitrosative dealkylation being of significant interest.

Singlet Oxygen Mechanism:

A postulated mechanism for the formation of this compound involves the reaction of the parent amine, 1-diphenylmethylpiperazine, with singlet oxygen. nih.gov This mechanism is supported by the observation that the formation of the nitrosamine is enhanced in the presence of light and a photosensitizer (methylene blue), which are known to generate singlet oxygen. nih.gov Singlet oxygen is a highly reactive form of oxygen that can react with amines to form various products, including nitrosamines.

Nitrosative Dealkylation:

Nitrosative dealkylation is a common pathway for the formation of nitrosamines from tertiary amines. This mechanism involves the reaction of a tertiary amine with a nitrosating agent, leading to the cleavage of an alkyl group and the formation of a secondary nitrosamine. The regioselectivity of this reaction can be influenced by the acidity of the reaction medium. libretexts.orgwikipedia.org In the context of this compound, a precursor tertiary amine could undergo dealkylation to form 1-diphenylmethylpiperazine, which is then nitrosated. The mechanism can proceed through the formation of an amine radical cation by NO+, followed by hydrogen atom abstraction and subsequent reaction to form the nitrosamine. libretexts.orgwikipedia.org

Table 2: Mechanistic Pathways for this compound Formation

Mechanism Precursor Key Reagents/Conditions Intermediate Species
Singlet Oxygen Mechanism 1-Diphenylmethylpiperazine Light, Photosensitizer (e.g., Methylene Blue), Oxygen Singlet Oxygen (¹O₂)
Nitrosative Dealkylation Tertiary amine precursor (e.g., 1-Diphenylmethyl-4-alkylpiperazine) Nitrosating agent (e.g., Nitrous Acid), Acidic conditions Amine radical cation, Iminium ion

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanisms of N-nitrosation reactions of secondary amines. These studies help in understanding the energy barriers and the influence of electronic and steric effects on the reaction rates.

Advanced Analytical Characterization of 1 Diphenylmethyl 4 Nitrosopiperazine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to confirming the chemical identity of 1-Diphenylmethyl-4-nitrosopiperazine. Techniques such as NMR, IR, and mass spectrometry offer complementary information for a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both Proton (PMR or ¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy have been utilized to confirm the compound's identity. nih.gov In comparative studies, the PMR and ¹³C NMR spectra of a synthesized product were shown to be identical to those of a verified standard of this compound, thereby confirming its formation. nih.gov While specific chemical shift and coupling constant data are not extensively detailed in available literature, the technique's primary application has been in the unambiguous structural verification by comparing the spectra of unknown samples to that of an authentic reference standard. nih.gov

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule by analyzing its interaction with infrared light. The resulting spectrum provides a unique molecular fingerprint. The identity of the compound has been confirmed by demonstrating that its IR spectrum is coincident with that of a known standard. nih.gov This comparison confirms the presence of characteristic vibrational bands corresponding to the nitroso, piperazine (B1678402), and diphenylmethyl groups within the structure.

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in its structural confirmation. When coupled with Gas Chromatography (GC), the mass spectrum shows characteristic major peaks at mass-to-charge ratios (m/z) of 251 and 167. nih.gov

For softer ionization, Gas Chromatography-coupled Methane (B114726) Chemical Ionization (CI) mass spectrometry has been used. This technique yields the quasi-molecular ion ([M+H]⁺) at m/z 282, which corresponds to the protonated molecule and confirms the compound's molecular weight of 281.36 g/mol . nih.govsigmaaldrich.com

Table 1: Mass Spectrometry Data for this compound
TechniqueIon TypeReported m/z ValuesReference
GC-Coupled Mass SpectrometryFragment Ions251, 167 nih.gov
GC-Coupled Methane CI Mass SpectrometryQuasi-molecular Ion ([M+H]⁺)282 nih.gov

Differential Scanning Calorimetry (DSC) is utilized to study the thermal properties of this compound, such as its melting point and thermal stability. The analysis of a product confirmed its identity by showing its DSC curve was coincident with that of the authentic standard. nih.gov The compound is a powder in its physical form and has a reported melting point of 107-111 °C. sigmaaldrich.com

Table 2: Thermal Properties of this compound
ParameterValueReference
Melting Point107-111 °C sigmaaldrich.com
Physical FormPowder sigmaaldrich.com

Chromatographic Methods for Separation and Quantification of this compound

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) is a robust method for the analysis of this compound. The compound has been successfully analyzed using different stationary phases, including OV-17 and Silar 10C columns. nih.gov Its presence in purified samples was confirmed by matching the retention time with that of an authentic standard on these columns. nih.gov For detection, both a Flame Ionization Detector (FID) and a more selective Nitrogen/Phosphorus Detector (NPD) have been effectively employed. nih.gov

Table 3: Gas Chromatography Methods for this compound Analysis
ParameterDetailsReference
ColumnsOV-17, Silar 10C nih.gov
DetectorsFlame Ionization Detector (FID), Nitrogen/Phosphorus Detector (NPD) nih.gov
Identification MethodComparison of retention time with an authentic standard nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation (e.g., muBondapak C18)

The development of robust High-Performance Liquid Chromatography (HPLC) methods is fundamental for the separation and quantification of this compound. Method development focuses on achieving adequate resolution of the target analyte from related substances and potential impurities. A key aspect of this development is the selection of an appropriate stationary phase.

Historically, the µBondapak C18 column has been successfully employed for the chromatographic separation of this compound. nih.gov This type of reversed-phase column, which utilizes an octadecylsilane (B103800) stationary phase, is effective for separating non-polar to moderately polar compounds from complex matrices. In one documented case, an HPLC method using a µBondapak C18 column was developed specifically to separate this compound from its parent compound, 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine. nih.gov

Method validation ensures that the analytical procedure is fit for its intended purpose. For HPLC methods, validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. To enhance detection sensitivity, especially at trace levels, the HPLC system can be interfaced with highly specific detectors. For instance, coupling an HPLC system with a Thermal Energy Analyzer (TEA), a detector highly selective for nitroso compounds, has been shown to lower the detection limit for this compound to the parts-per-million (ppm) level. nih.gov

Table 1: Example HPLC System Parameters for this compound Analysis

Parameter Specification Source
Column µBondapak C18 nih.gov
Detection Thermal Energy Analyzer (TEA) nih.gov
Objective Separation from parent drug matrix nih.gov

| Achieved LOD | ~ 1 ppm | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS) for Trace Level Detection

For the detection of this compound at trace and ultra-trace levels, liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant and most versatile technique. ijpsjournal.com The high sensitivity and selectivity of mass spectrometric detection are essential for quantifying nitrosamine (B1359907) impurities at levels required by regulatory agencies. edqm.eu Both tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are widely applied. mdpi.comresearchgate.net

LC-MS/MS, typically utilizing a triple quadrupole mass spectrometer, operates in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. For this compound, mass spectra show characteristic major peaks at m/e 251 and 167, with a quasi-molecular ion observed at m/e 282 under methane chemical ionization conditions. nih.gov These fragments can be targeted in an MRM method for unambiguous identification and quantification.

LC-HRMS offers the advantage of high mass accuracy, enabling the determination of the elemental composition of an analyte and distinguishing it from isobaric interferences. This is a powerful tool for impurity identification and characterization in complex matrices. fda.gov.tw The choice of ionization source is critical, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being the most common for nitrosamine analysis. ijpsjournal.com

Table 2: Typical LC-MS/MS Method Parameters for Nitrosopiperazine Analysis

Parameter Specification Source
Instrument Liquid Chromatograph/Tandem Mass Spectrometer fda.gov.tw
Ion Source Electrospray Ionization (ESI) fda.gov.tw
Column Poroshell 120 Phenyl Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm fda.gov.tw
Mobile Phase A Ammonium formate (B1220265) in deionized water (e.g., pH 9.0) fda.gov.tw
Mobile Phase B Methanol fda.gov.tw
Mode Multiple Reaction Monitoring (MRM) researchgate.net

| Internal Standard | Isotope-labeled analogue (e.g., deuterated standard) | mdpi.comfda.gov.tw |

Impurity Profiling and Detection of this compound in Complex Chemical Systems

Development of Highly Sensitive and Selective Analytical Methods for Trace Contamination

Detecting this compound as a trace contaminant requires analytical methods that are not only sensitive but also highly selective to avoid false positives from matrix components. Traditional analytical techniques like HPLC with UV detection generally lack the necessary sensitivity for quantifying nitrosamines at the low parts-per-billion (ppb) levels often stipulated by regulatory limits. ijpsjournal.com

Consequently, the development of methods has focused on advanced hyphenated techniques. ijpsjournal.comresearchgate.net The coupling of chromatographic separation with mass spectrometry is the cornerstone of modern trace-level nitrosamine analysis. edqm.eu

Key Methodologies:

LC-MS/MS: This is the most widely used technique due to its applicability to a broad range of nitrosamines, including less volatile and thermally labile compounds. ijpsjournal.com Validated LC-MS/MS methods for related nitrosopiperazines have achieved Limits of Quantification (LOQ) as low as 0.05 ppm (or µg/g) in drug substances. fda.gov.tw

LC-HRMS: Provides an orthogonal method for confirmation due to its high mass accuracy, which is invaluable for identifying unknown impurities and ensuring peak purity. fda.gov.tw

GC-MS/MS: While well-suited for volatile nitrosamines, its application to larger, less volatile molecules like this compound may be more challenging. ijpsjournal.com

HPLC-TEA: The use of a Thermal Energy Analyzer as a detector offers high selectivity for the nitroso functional group, providing a sensitive option for screening and quantification, capable of reaching detection limits of 1 ppm. nih.gov

Successful method development also hinges on effective sample preparation to isolate and concentrate the analyte from the sample matrix, which can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). researchgate.net

Strategies for Mitigating Matrix Effects in Quantitative Analysis

Matrix effects are a significant challenge in the quantitative analysis of trace contaminants in complex systems like pharmaceutical formulations. doaj.org These effects, caused by co-eluting components from the sample matrix, can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. nih.gov

Several strategies are employed during method development and validation to control, minimize, or compensate for matrix effects: doaj.orgnih.govnih.gov

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective strategy. nih.gov A SIL-IS, such as a deuterated version of this compound, is expected to have nearly identical chromatographic behavior and ionization efficiency to the analyte. nih.gov By calculating the ratio of the analyte response to the IS response, any signal suppression or enhancement is effectively canceled out. nih.gov

Chromatographic Separation: Modifying HPLC conditions (e.g., gradient, column chemistry) to achieve baseline separation of the analyte from interfering matrix components is a fundamental approach. nih.gov

Sample Preparation: Implementing more rigorous sample cleanup steps, such as solid-phase extraction (SPE), can remove a significant portion of the matrix components prior to LC-MS analysis. researchgate.net In some cases, simple dilution of the sample extract can reduce the concentration of interfering substances, thereby mitigating matrix effects, though this may compromise detection limits. nih.gov

Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. By creating a calibration curve within the sample matrix itself, the method inherently compensates for matrix effects. doaj.org

Modification of Ionization: Switching the ionization source (e.g., from ESI to APCI) can sometimes reduce susceptibility to matrix effects for certain analytes. nih.gov

Table 3: Overview of Strategies to Mitigate Matrix Effects

Strategy Principle Effectiveness Source
Stable Isotope-Labeled Internal Standard Co-eluting standard experiences the same matrix effects as the analyte, allowing for accurate ratio-based quantification. High doaj.orgnih.gov
Optimized Chromatography Separates the analyte peak from co-eluting matrix interferences. Moderate to High nih.gov
Enhanced Sample Cleanup Removes interfering components before injection using techniques like SPE. Moderate to High researchgate.net
Standard Addition Method Calibration is performed within the sample matrix, inherently correcting for proportional matrix effects. High doaj.org

| Sample Dilution | Reduces the concentration of all components, including those causing interference. | Moderate (may impact sensitivity) | nih.gov |

Application of Reference Standards and Certified Reference Materials in Analytical Method Validation

The validation of any analytical method for this compound is critically dependent on the use of high-quality reference standards and certified reference materials (CRMs). These materials are indispensable for ensuring the accuracy, precision, and reliability of analytical results.

Reference Standards: A reference standard is a highly purified compound used as a measurement base. In the context of this compound analysis, its applications include:

Identity Confirmation: The chromatographic retention time and mass spectrum of a peak in a sample are compared against those of the reference standard to confirm the analyte's identity. fda.gov.tw

Calibration: Reference standards are used to prepare calibration curves (standard solutions at various concentrations) against which the concentration of the analyte in an unknown sample is determined. fda.gov.twhsa.gov.sg

Method Validation: They are used to assess performance characteristics such as accuracy (via recovery studies in spiked samples), precision, linearity, and the limit of quantification (LOQ). mdpi.comhsa.gov.sg

Isotope-Labeled Reference Standards: As discussed previously, stable isotope-labeled standards (e.g., this compound-d4) are crucial for mitigating matrix effects in mass spectrometry-based methods and serve as the ideal internal standards. mdpi.comfda.gov.tw

Certified Reference Materials (CRMs): While specific CRMs for this compound may not always be available, the principle of using CRMs is central to establishing metrological traceability. When available, CRMs are used to assess the trueness of a measurement procedure. Inter-laboratory studies, often using well-characterized test samples, serve a similar purpose by comparing the performance of different laboratories and methods, which is essential for standardizing analytical procedures across the industry. edqm.eu The validation process must demonstrate that the chosen analytical procedure is fit for its intended purpose, providing confidence in the data generated for quality control and regulatory submission. hsa.gov.sg

Due to a lack of available scientific data from the performed searches, a detailed article on the computational and theoretical investigations of this compound, adhering to the specific outline provided, cannot be generated at this time. The search for scholarly articles and computational chemistry data on this particular compound did not yield sufficient information to elaborate on the requested topics of quantum chemical studies, molecular dynamics simulations, in silico reactivity prediction, and structure-activity relationship modeling.

Further research would be required to obtain the necessary data for a comprehensive and scientifically accurate article that fulfills the detailed requirements of the user's request.

Molecular and Biochemical Interaction Studies of 1 Diphenylmethyl 4 Nitrosopiperazine in Vitro Context

Investigation of Molecular Targets and Ligand Binding in In Vitro Systems

Comprehensive studies delineating the specific molecular targets and ligand-binding characteristics of 1-Diphenylmethyl-4-nitrosopiperazine within in vitro systems are not currently available.

Interactions with Nucleic Acids and Proteins at the Molecular Level

No specific research has been published detailing the direct molecular interactions between this compound and biological macromolecules such as nucleic acids and proteins. The potential for N-nitrosamines to alkylate DNA and proteins following metabolic activation is a recognized mechanism of their toxicity. However, the specific adducts formed, the nature of the chemical bonds, and the preferred sites of interaction on DNA and proteins for this compound have not been experimentally determined and reported.

Mechanisms of Covalent Adduct Formation with Biological Nucleophiles

The precise mechanisms through which this compound may form covalent adducts with biological nucleophiles remain unelucidated. It is generally understood that N-nitrosamines can be metabolically activated by cytochrome P450 enzymes to form unstable α-hydroxy nitrosamines. These intermediates can then spontaneously decompose to yield reactive electrophilic species, such as diazonium ions or carbocations, which are capable of forming covalent bonds with nucleophilic centers in cellular macromolecules. However, the specific reactive intermediates generated from this compound and their subsequent reactions with biological nucleophiles have not been a subject of published in vitro investigation.

In Vitro Assays for Biological Effects (e.g., Mutagenicity Testing in Bacterial Models like Ames Test)

There is no publicly accessible data from in vitro assays, including the bacterial reverse mutation assay (Ames test), to characterize the biological effects of this compound. The Ames test is a standard method for assessing the mutagenic potential of chemical compounds, and specific protocols have been recommended for the testing of N-nitrosamines, often involving the use of metabolic activation systems like hamster liver S9 fractions. The absence of such data for this compound means its potential to induce genetic mutations remains experimentally unconfirmed.

Elucidation of Potential Biochemical Pathways Involving this compound Metabolites

The biochemical pathways involved in the in vitro metabolism of this compound have not been described in the scientific literature. In vitro metabolism studies, typically employing liver microsomes or other subcellular fractions, are crucial for identifying the metabolic fate of a compound. Such studies would be necessary to identify the primary metabolites of this compound and to understand the enzymatic processes that lead to either its detoxification or metabolic activation into reactive, potentially toxic species. Without these studies, the metabolic profile and the subsequent biochemical pathways of its metabolites are unknown.

Synthesis and Structure Activity Relationships of 1 Diphenylmethyl 4 Nitrosopiperazine Derivatives

Rational Design of Analogs for Specific Chemical or Biological Probes

Rational design is a targeted approach used to create molecules with specific functions by leveraging knowledge of a compound's structure and its interactions with biological targets. rsc.orgmdpi.com The 1-diphenylmethyl-4-nitrosopiperazine scaffold offers several points for modification to develop sophisticated molecular probes.

Key Design Strategies:

Fluorescent Probes: To visualize biological processes, analogs can be designed as fluorescent probes. rsc.org This can be achieved by modifying the diphenylmethyl group to include fluorophores or by extending the π-conjugated system of the phenyl rings to tune photophysical properties like absorption and emission spectra. rsc.org A near-infrared fluorescent probe, for instance, was rationally designed based on a cyanine (B1664457) skeleton for detecting butyrylcholinesterase activity, demonstrating how specific substrates can be engineered for high selectivity and sensitivity. nih.gov

Activity-Based Probes (ABPs): The reactive nitroso group on the piperazine (B1678402) ring could potentially be exploited to design ABPs. These probes form covalent bonds with specific nucleophilic sites on target proteins, allowing for the profiling of enzyme activity in complex biological systems.

Targeted Biological Probes: By conjugating the core structure with specific ligands or moieties, analogs can be directed to particular subcellular locations or protein targets. This approach is essential for creating probes that can interrogate specific biochemical pathways or cellular phenomena. For example, the design of new anticancer agents has been based on introducing structural elements that can bind to specific sites like the minor groove of DNA or the DNA-Topo II complex. mdpi.com

The design process often involves computational modeling to predict the binding modes and interactions of the novel derivatives with their intended targets, guiding the synthetic efforts toward compounds with a higher probability of success. mdpi.comrsc.org

Synthetic Strategies for Novel this compound Derivatives

The synthesis of novel derivatives typically builds upon the foundational synthesis of the parent compound, which involves a two-step process: N-alkylation followed by nitrosation. Strategic modifications at different stages of this synthesis allow for the creation of a diverse library of analogs.

The primary synthesis involves:

Formation of 1-Diphenylmethylpiperazine: Piperazine is reacted with diphenylmethyl chloride (benzhydryl chloride). This nucleophilic substitution introduces the bulky diphenylmethyl group onto one of the nitrogen atoms of the piperazine ring.

Nitrosation: The secondary amine of the resulting 1-diphenylmethylpiperazine is then treated with a nitrosating agent, commonly sodium nitrite (B80452) (NaNO₂) under acidic conditions, to yield the final N-nitroso product.

Novel derivatives can be synthesized by adapting this core strategy:

Modification of the Diphenylmethyl Group: Substituted benzophenones can be reduced and subsequently chlorinated to form a variety of benzhydryl chlorides. nih.gov These can then be reacted with piperazine to introduce different functional groups (e.g., fluoro, chloro, methoxy) onto the phenyl rings, which can modulate the electronic and steric properties of the molecule. nih.gov

Modification at the Piperazine Core: The secondary amine of 1-diphenylmethylpiperazine is a key reaction site. Instead of nitrosation, it can be reacted with various electrophiles, such as Boc-protected amino acids (catalyzed by HATU and DIPEA) followed by coupling with sulfonyl chlorides, to create complex amide and sulfonamide hybrids. nih.gov

Reactions of the Nitroso Group: The nitroso group itself can serve as a synthetic handle for further transformations. It can be oxidized to a nitro group using agents like hydrogen peroxide or reduced to an amine with reagents such as sodium borohydride. These transformations provide access to different classes of derivatives with altered chemical properties.

The synthesis of these derivatives often requires careful purification, such as column chromatography, to isolate the target compounds with high purity. nih.gov

Synthetic Approaches for Piperazine Derivatives

This table summarizes common synthetic steps and reagents used in the creation of novel piperazine derivatives, based on modifications of the core 1-diphenylmethylpiperazine structure.

Synthetic StepDescriptionKey Reagents & ConditionsResulting Modification
N-AlkylationIntroduction of the diphenylmethyl group onto the piperazine ring.Piperazine, Substituted Diphenylmethyl ChlorideVariations on the phenyl rings of the diphenylmethyl moiety. nih.gov
NitrosationAddition of a nitroso group to the secondary amine of the piperazine.Sodium Nitrite (NaNO₂), Acidic conditions (e.g., HCl)Forms the N-nitrosopiperazine core.
Amide CouplingFormation of an amide bond at the secondary amine position.Boc-protected amino acids, HATU, DIPEACreates complex peptide or amino acid conjugates. nih.gov
Sulfonamide FormationCoupling of a deprotected amine intermediate with a sulfonyl chloride.Substituted benzenesulfonyl chloride, DIPEAProduces sulfonamide hybrids. nih.gov
Nitroso Group ReductionConversion of the nitroso group to a primary amine.Reducing agents (e.g., Sodium Borohydride)Yields N-aminopiperazine derivatives.

Elucidation of Structure-Activity Relationships Through Chemical Modification

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.govyoutube.com For derivatives of 1-diphenylmethylpiperazine, SAR studies have revealed critical roles for the various molecular components.

The piperazine ring itself is a versatile scaffold in drug development due to its unique properties. nih.govresearchgate.net The two nitrogen atoms can improve physicochemical properties such as water solubility and bioavailability, while also providing points for chemical modification to enhance target affinity. nih.gov

Key SAR findings for this class of compounds include:

Importance of the Diphenylmethyl Group: Studies on related compounds have shown that bulky, lipophilic groups attached to the piperazine ring are crucial for certain biological activities. For instance, in the context of antimycobacterial agents, compounds with a diphenylmethyl group showed significantly higher activity compared to those with smaller groups. mdpi.com The lipophilicity and steric bulk of this group are thought to enhance binding to biological targets. mdpi.com

Influence of Phenyl Ring Substitution: Modifying the phenyl rings of the diphenylmethyl moiety can have a profound impact on activity. In some series, the introduction of electron-withdrawing substituents on the phenyl rings led to a decrease or complete loss of in vitro efficacy against Mycobacterium tuberculosis. mdpi.com

Stereochemistry: The stereoisomers of piperazine derivatives can exhibit markedly different pharmacological properties. In one study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers displayed much stronger analgesic activity than their R-(-) counterparts, highlighting the importance of stereochemistry in receptor binding. nih.gov

Structure-Activity Relationships in Diphenylmethylpiperazine Analogs

This table illustrates the impact of specific structural modifications on the antimycobacterial activity of piperazine-based compounds, highlighting key SAR principles. mdpi.com

Structural ModificationExample Moiety (at Piperazine N)Observed Effect on ActivityInferred SAR Principle
Increase in Bulk/LipophilicityDiphenylmethyl groupImproved activity (98% inhibition, MIC = 11.53 µM). mdpi.comBulky, lipophilic moieties at the piperazine heterocycle enhance potency. mdpi.com
Decrease in Bulk/LipophilicityBenzyl groupModerate activity (91% inhibition, MIC = 13.41 µM). mdpi.comActivity is correlated with the size and lipophilicity of the substituent. mdpi.com
Change in Electronic PropertiesReplacement of Phenyl with 2-PyridylLoss of activity. mdpi.comThe electron density of the aromatic system is critical for target interaction. mdpi.com
Substitution on Phenyl RingElectron-withdrawing groupsDecreased or loss of efficiency. mdpi.comElectron-donating or neutral phenyl rings are preferred for this specific activity. mdpi.com

These SAR studies guide the optimization of lead compounds, allowing for the fine-tuning of molecular structures to maximize potency and selectivity for a desired biological target.

Future Directions and Emerging Research Avenues for 1 Diphenylmethyl 4 Nitrosopiperazine

Advancements in Synthetic Methodologies and Green Chemistry Approaches

The synthesis of 1-Diphenylmethyl-4-nitrosopiperazine has traditionally relied on conventional chemical processes. A widely documented method involves a two-step process: the formation of 1-diphenylmethylpiperazine via the reaction of piperazine (B1678402) with diphenylmethyl chloride, followed by nitrosation using sodium nitrite (B80452) in an acidic medium at low temperatures. However, the future of its synthesis is moving towards more environmentally benign and efficient "green chemistry" approaches. These modern strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsjournal.comunibo.it

Key green chemistry principles being explored for the synthesis of related heterocyclic compounds include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to provide uniform heating, which can dramatically shorten reaction times from hours to mere minutes and increase product yields. ijpsjournal.commdpi.comresearchgate.net For compounds like this compound, this could lead to a more energy-efficient and rapid production process. mdpi.com

Solvent-Free Reactions: A significant portion of chemical waste comes from volatile organic solvents. ejcmpr.com Performing reactions under solvent-free conditions, for example by grinding reactants together (mechanochemistry) or using microwave irradiation without a solvent, minimizes environmental impact and enhances process safety. ijpsjournal.commdpi.comresearchgate.net

Biocatalysis: The use of enzymes (biocatalysts) allows for reactions to occur under mild conditions, such as room temperature and neutral pH. This approach offers high selectivity and reduces the energy consumption and harsh reagents associated with traditional methods. ijpsjournal.com

Use of Greener Solvents: When solvents are necessary, the focus is shifting to sustainable alternatives to hazardous organic solvents. Water, supercritical fluids (like CO2), and bio-based solvents are being investigated to reduce environmental pollution. ijpsjournal.comunibo.it

These advancements promise not only to make the synthesis of this compound more sustainable but also potentially more cost-effective and efficient.

Synthetic ApproachTraditional MethodEmerging Green Chemistry Approach
Energy Source Conventional heating (e.g., oil bath)Microwave Irradiation mdpi.com
Solvent Use Often requires large volumes of organic solventsSolvent-free conditions or use of benign solvents (e.g., water) ijpsjournal.commdpi.com
Reaction Time Hours to daysMinutes to hours mdpi.comresearchgate.net
Catalysts Often uses strong acids or basesBiocatalysts (enzymes), recyclable catalysts ijpsjournal.commdpi.com
Waste Generation Significant production of toxic wasteMinimized waste generation mdpi.com

Development of Novel High-Throughput Analytical Platforms

As research into this compound and related compounds expands, the need for rapid and efficient analytical techniques becomes paramount. High-Throughput Experimentation (HTE) and High-Throughput Analytical (HTA) platforms are being developed to accelerate the pace of discovery. researchgate.netnih.gov These platforms allow for the execution of dozens to thousands of experiments and analyses per day. researchgate.net

For this compound, traditional analytical methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). nih.gov Future research will focus on integrating and automating these techniques to create novel high-throughput platforms.

Emerging analytical trends applicable to this compound include:

Rapid Liquid Chromatography-Mass Spectrometry (LC-MS): Advances in LC technology, such as the use of monolithic columns or higher temperatures, can significantly shorten analysis times. nih.gov Coupling these rapid separation techniques with mass spectrometry provides both speed and the high sensitivity/selectivity needed for complex sample analysis.

Automated SPE-MS Platforms: Systems that couple automated solid-phase extraction (SPE) for sample cleanup directly with mass spectrometry detection can achieve analysis times of just a few seconds per sample, making them ideal for screening large numbers of samples. nih.gov

Advanced GC-MS Techniques: For volatile compounds, innovations like low-pressure GC-MS combined with rapid heating and cooling of the capillary column can reduce analysis cycle times to under one minute. nih.gov

High-Throughput Screening (HTS): HTS platforms are essential in drug discovery for screening vast libraries of compounds for biological activity. mdpi.comnih.gov These systems utilize automated liquid handlers, plate readers, and sophisticated data analysis software to test thousands of compounds daily, a methodology that could be applied to explore the biological effects of this compound derivatives. mdpi.comnih.gov

The adoption of these platforms will enable faster characterization, impurity profiling, and screening of this compound and its analogues.

Analytical PlatformDescriptionKey Advantage for Research
High-Throughput Screening (HTS) Automated platforms for assaying a large number of biological effectors against specific targets. mdpi.comEnables rapid screening of millions of compounds to identify potential biological activities. nih.gov
Rapid LC-MS Liquid chromatography coupled with mass spectrometry, optimized for speed using advanced columns and conditions. nih.govProvides fast and accurate quantification and identification in complex mixtures.
Automated SPE-MS Robotic solid-phase extraction for sample cleanup directly interfaced with a mass spectrometer. nih.govReduces sample preparation time and enables analysis times of 5-10 seconds per sample. nih.gov
Low-Pressure GC-MS Gas chromatography-mass spectrometry operated under vacuum outlet conditions with rapid thermal cycling. nih.govAchieves analysis cycle times of less than one minute for volatile compounds. nih.gov

Integration of Advanced Computational Methods in Chemical Research

Computational chemistry and in silico methods are transforming chemical research and drug discovery by reducing the time and cost associated with laboratory experiments. nih.gov For this compound, these advanced computational tools offer a powerful way to predict properties, understand mechanisms of action, and design novel derivatives with desired characteristics.

Future research will likely integrate the following computational approaches:

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It can be used to screen virtual libraries of compounds against a biological target (like an enzyme or receptor) to identify potential leads, which could help elucidate the mechanism of action for this compound.

Fragment-Based Drug Discovery (FBDD): This method involves identifying small chemical fragments that bind weakly to a biological target. nih.gov These fragments can then be grown or combined to produce a lead with higher affinity. nih.gov This approach could be used to develop new molecules based on the core structure of this compound.

Quantum Mechanics (QM) Calculations: Computational methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of molecules. nih.gov Such calculations could provide a deeper understanding of the chemical reactions that this compound undergoes, such as oxidation or reduction of its nitroso group. nih.gov

In Silico Libraries and Virtual Screening: The creation and screening of large virtual libraries of compounds using computational models can prioritize which molecules to synthesize and test in the lab, making the research process more efficient. mdpi.comnih.gov

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development process for new applications related to this compound.

Computational MethodApplication in Chemical ResearchPotential Relevance to this compound
Molecular Docking Predicts the binding orientation of a molecule to a biological target. mdpi.comIdentifying potential protein targets and understanding its biological mechanism of action.
Fragment-Based Drug Discovery (FBDD) Uses small chemical fragments as starting points for lead development. nih.govDesigning novel derivatives with improved properties based on its core chemical scaffold.
Quantum Mechanics (QM) Calculations Models electronic structure to predict reactivity and molecular properties. nih.govElucidating reaction mechanisms and understanding the role of the nitroso group. nih.gov
Virtual Screening Computationally screens large libraries of compounds to identify those with desired properties. nih.govPrioritizing the synthesis of new analogues for specific applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.